
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C21H23N7O3 . It has a molecular weight of 421.5 g/mol . The compound is part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolyl-pyridazine moiety, which is a non-fused biheterocyclic system . The exact 3D conformer or 2D structure is not provided in the available literature.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 421.5 g/mol and a molecular formula of C21H23N7O3 . Other computed properties include a XLogP3-AA of 2.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 421.18623762 g/mol . The topological polar surface area is 113 Ų .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Drug Metabolism
Compounds with piperazine and pyrazole structures are significant in the study of drug metabolism, especially as inhibitors of cytochrome P450 isoforms. These enzymes are crucial for the metabolism of many drugs, and inhibitors can help in understanding drug-drug interactions and in developing safer medications. For example, selective inhibitors for various CYP isoforms have been identified, which are essential for predicting potential drug interactions in clinical settings (Khojasteh et al., 2011).
Energetic Materials
Pyrazine and its derivatives, similar in structural motifs to the chemical , have been researched for their applications in high-energy density materials (HEDM). These compounds show potential in improving the burning rate and reducing the sensitivity of propellants and explosives, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).
Antifungal Applications
Research into small molecules against Fusarium oxysporum highlights the antifungal potential of compounds with pyrazole groups. The study of structure-activity relationships (SAR) for these molecules provides insights into their mechanism of action against fungal pathogens, suggesting their application in combating plant diseases (Kaddouri et al., 2022).
Heterocyclic Chemistry
The reactions of arylmethylidene derivatives of furanones with various nucleophiles lead to a wide range of biologically active compounds, demonstrating the versatility of furanyl structures in synthesizing therapeutic agents. Such reactions can yield compounds with potential antiviral, anticancer, and anti-inflammatory properties (Kamneva et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-12-14(2)24(21-13)17-6-5-16(19-20-17)22-7-9-23(10-8-22)18(25)15-4-3-11-26-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOJFDKPOWXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)
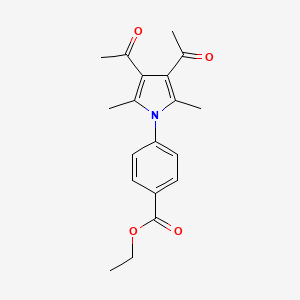
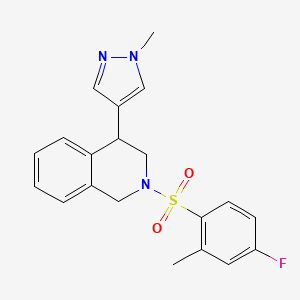
![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)
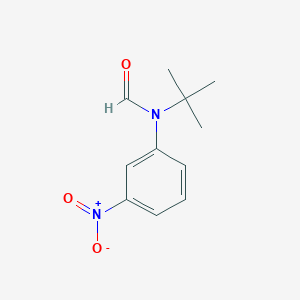
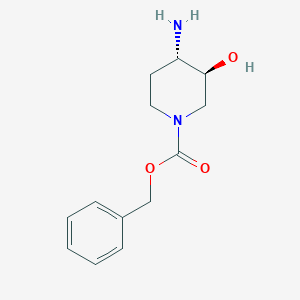

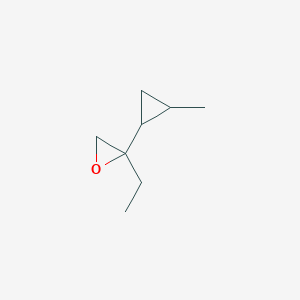
![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
![3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2572662.png)
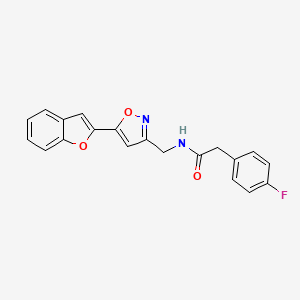
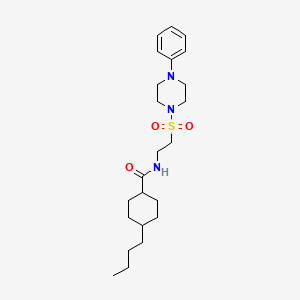
![3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2572665.png)